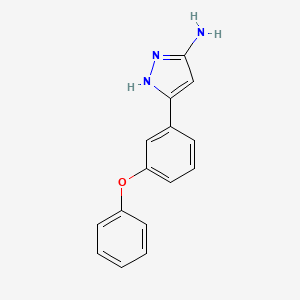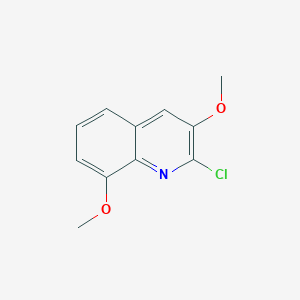
2-Chloro-3,8-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,8-dimethoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,8-dimethoxyquinoline typically involves the chlorination of 3,8-dimethoxyquinoline. One common method includes the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 3,8-dimethoxyquinoline is treated with POCl₃, resulting in the substitution of a hydrogen atom by a chlorine atom at the 2-position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized derivatives with aldehyde or carboxylic acid groups.
- Hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3,8-dimethoxyquinoline has several applications in scientific research:
Chemistry: Used as
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
2-chloro-3,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-5-3-4-7-6-9(15-2)11(12)13-10(7)8/h3-6H,1-2H3 |
Clave InChI |
XFJASIRJGISINN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC(=C(N=C21)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
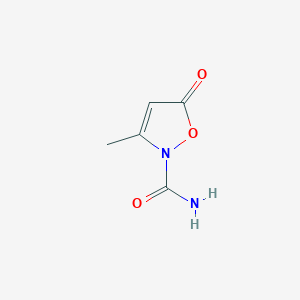
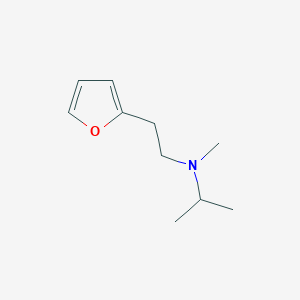
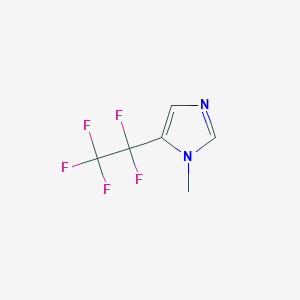
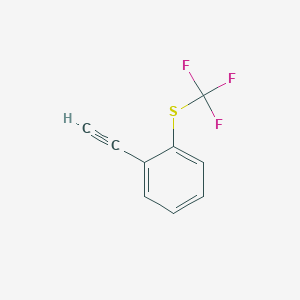
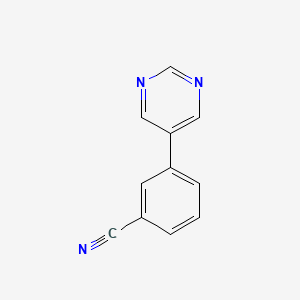
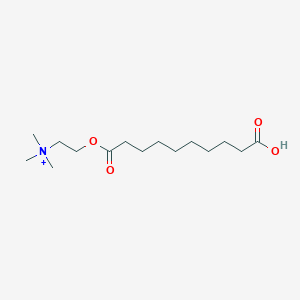

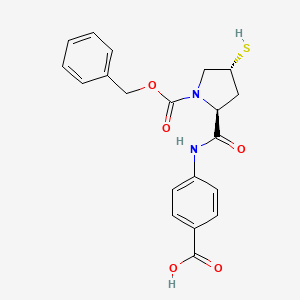
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
